molecular formula C17H20N2O4S B5768166 2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide

2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5768166
M. Wt: 348.4 g/mol
InChI Key: KCKDMRHIUOVCIT-UHFFFAOYSA-N
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Description

2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, a phenylethyl group, and a sulfamoyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxy Group:

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base like pyridine.

    Final Coupling: The final step involves coupling the intermediate with acetamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The phenylethyl group can be reduced to form a simpler alkyl chain.

    Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a ketone, while reduction of the phenylethyl group can yield an ethyl group.

Scientific Research Applications

2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-{2-[(4-sulfamoylphenyl)ethyl]benzamide}: This compound has a similar structure but with a chloro group instead of a methoxy group.

    2-methoxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: This compound has a piperidinyl group instead of a sulfamoyl group.

Uniqueness

2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide is unique due to the presence of both a methoxy group and a sulfamoyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-23-13-17(20)19-15-7-9-16(10-8-15)24(21,22)18-12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKDMRHIUOVCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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